Methyl 2-oxo-2-(o-tolyl)acetate
Overview
Description
Methyl 2-oxo-2-(o-tolyl)acetate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This compound is primarily used in research and has various applications in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(o-tolyl)acetate typically involves the reaction of o-tolylacetic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification . Another method involves the reaction of o-tolylacetic acid chloride with methanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: o-Tolylacetic acid.
Reduction: Methyl 2-hydroxy-2-(o-tolyl)acetate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-oxo-2-(o-tolyl)acetate has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials, including polymers and resins.
Biological Studies: It has been explored for its potential antibacterial properties.
Lithium-Ion Batteries: The compound has been investigated as a co-solvent to improve the performance of lithium-ion batteries.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(o-tolyl)acetate involves its interaction with various molecular targets. In synthetic chemistry, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-oxo-2-(o-tolyl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers and analogs. Its applications in lithium-ion batteries and antibacterial research further highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
methyl 2-(2-methylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRGFDWGOXABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396148 | |
Record name | Methyl (2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-54-6 | |
Record name | Methyl (2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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